molecular formula C26H27N3O4 B11225439 1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(piperidin-1-ylcarbonyl)quinolin-2(1H)-one

1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(piperidin-1-ylcarbonyl)quinolin-2(1H)-one

Cat. No.: B11225439
M. Wt: 445.5 g/mol
InChI Key: NASLNIKMCHOPLL-UHFFFAOYSA-N
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Description

1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(piperidin-1-ylcarbonyl)quinolin-2(1H)-one is a complex organic compound that features a quinolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(piperidin-1-ylcarbonyl)quinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and benzoxazine compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(piperidin-1-ylcarbonyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(piperidin-1-ylcarbonyl)quinolin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(piperidin-1-ylcarbonyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(piperidin-1-ylcarbonyl)quinolin-2(1H)-one is unique due to its combination of structural features from quinoline, benzoxazine, and piperidine derivatives. This unique structure may confer specific properties and activities that are not observed in other similar compounds .

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(piperidine-1-carbonyl)quinolin-2-one

InChI

InChI=1S/C26H27N3O4/c1-18-9-10-23-22(15-18)28(13-14-33-23)25(31)17-29-21-8-4-3-7-19(21)20(16-24(29)30)26(32)27-11-5-2-6-12-27/h3-4,7-10,15-16H,2,5-6,11-14,17H2,1H3

InChI Key

NASLNIKMCHOPLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C4=CC=CC=C4C(=CC3=O)C(=O)N5CCCCC5

Origin of Product

United States

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